molecular formula C27H35N3O4S B4294724 ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE

ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE

Cat. No.: B4294724
M. Wt: 497.7 g/mol
InChI Key: RXHFXIQXXTVTLR-UHFFFAOYSA-N
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Description

Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound that features a unique structure combining adamantane, thiazinan, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE typically involves multiple steps. One common approach is the condensation of 2-(1-adamantyl)ethylbromide with ethyl acetoacetate in the presence of a copper(II) complex . This reaction yields an intermediate β-keto ester, which is then further reacted with various reagents to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s adamantane moiety, in particular, is known for its ability to interact with hydrophobic pockets in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to its combination of adamantane, thiazinan, and benzoate moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[[3-[2-(1-adamantyl)ethyl]-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O4S/c1-3-34-25(33)20-4-6-21(7-5-20)29-26-30(23(31)13-22(35-26)24(32)28-2)9-8-27-14-17-10-18(15-27)12-19(11-17)16-27/h4-7,17-19,22H,3,8-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHFXIQXXTVTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC)CCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Reactant of Route 6
ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE

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